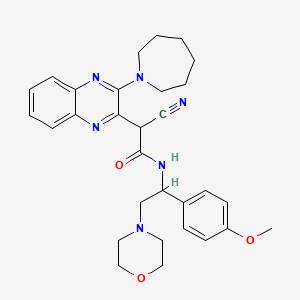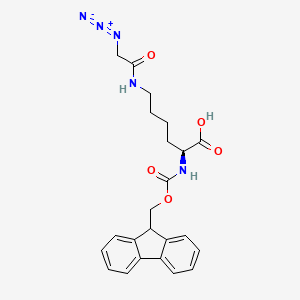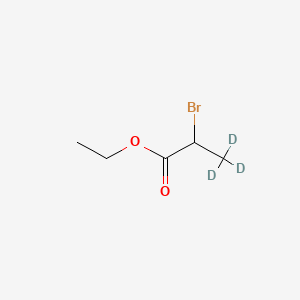
Ethyl 2-bromopropionate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromopropionate-d3, also known as 2-Bromopropionic Acid Ethyl Ester-d3, is a deuterium-labeled compound. It is a stable isotope of Ethyl 2-bromopropionate, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromopropionate-d3 can be synthesized through a multi-step process involving the bromination of propionic acid followed by esterification. The general synthetic route involves:
Bromination: Propionic acid is reacted with bromine in the presence of a catalyst such as red phosphorus to form 2-bromopropionic acid.
Esterification: The 2-bromopropionic acid is then esterified with ethanol to produce Ethyl 2-bromopropionate. For the deuterium-labeled version, deuterated ethanol (ethanol-d6) is used instead of regular ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Bromination: Maintaining the temperature and reaction time to minimize by-products.
Efficient Esterification: Using deuterated ethanol and appropriate catalysts to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromopropionate-d3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form Ethyl 2-propionate.
Oxidation: It can be oxidized to form 2-bromopropionic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Produces various substituted ethyl propionates.
Reduction: Produces Ethyl 2-propionate.
Oxidation: Produces 2-bromopropionic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-bromopropionate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Pharmacology: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Industry: Used in the production of agrochemicals and pharmaceuticals, particularly as an intermediate in the synthesis of herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromopropionate-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the pharmacokinetics and metabolism of drugs by altering the rate of enzymatic reactions. This can lead to changes in the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. The specific pathways and molecular targets depend on the context of its use in research or drug development.
Comparación Con Compuestos Similares
Ethyl 2-bromopropionate-d3 is compared with other similar compounds such as:
Ethyl 2-bromopropionate: The non-deuterated version, which has similar chemical properties but different pharmacokinetic profiles.
Methyl 2-bromopropionate: A methyl ester analog with slightly different reactivity and applications.
Ethyl 3-bromopropionate: A positional isomer with different chemical behavior and uses.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and the development of deuterated drugs.
Propiedades
Fórmula molecular |
C5H9BrO2 |
|---|---|
Peso molecular |
184.05 g/mol |
Nombre IUPAC |
ethyl 2-bromo-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/i2D3 |
Clave InChI |
ARFLASKVLJTEJD-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)OCC)Br |
SMILES canónico |
CCOC(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)
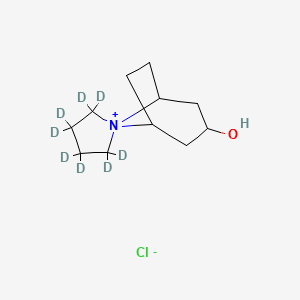
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
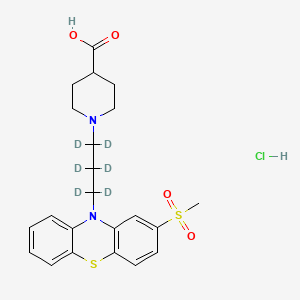

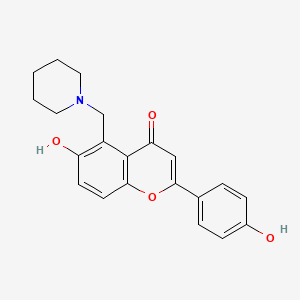
![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
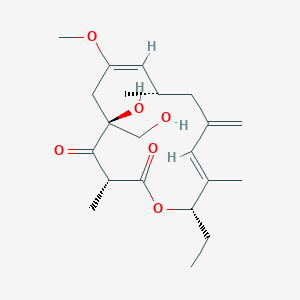
![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)
